molecular formula C10H18O B073913 Cyclodecanone CAS No. 1502-06-3

Cyclodecanone

Cat. No. B073913
CAS RN: 1502-06-3
M. Wt: 154.25 g/mol
InChI Key: SXOZDDAFVJANJP-UHFFFAOYSA-N
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Description

Cyclodecanone is a macrocyclic ketone with significant relevance in organic chemistry due to its unique conformational features and chemical properties. It serves as a precursor in various chemical syntheses and exhibits intriguing structural characteristics.

Synthesis Analysis

  • Cyclodecanone and its derivatives are synthesized through various chemical reactions. A study focused on synthesizing macro acyclic Mannich derivatives of cyclodecanone, highlighting an efficient, one-pot synthetic route (Karthikeyan et al., 2012).
  • The technical synthesis of 1,5,9-Cyclododecatriene, a precursor for cyclodecanone, has been explored, revealing various by-products and insights into the reaction mechanism (Thrun et al., 2019).

Molecular Structure Analysis

  • Cyclodecanone's molecular structure has been studied using NMR spectroscopy, revealing its conformational preferences (Rawdah, 1991).
  • Advanced spectroscopy techniques have uncovered seven distinct conformations of cyclododecanone, emphasizing the complexity of its structure (Burevschi & Sanz, 2021).

Chemical Reactions and Properties

  • Cyclododecanone undergoes various chemical reactions such as oximation, with studies revealing the catalytic effects of micelles in these processes (Janakiraman & Sharma, 1985).
  • The compound’s reactivity was also highlighted in a study focusing on the synthesis of medium and large ring compounds, demonstrating cyclodecanone's versatility (Kraft & Tochtermann, 1994).

Scientific Research Applications

  • Oxidation Mechanisms : Knight and Perkins (1991) investigated the oxidation of cyclodecane to cyclodecanone using FeCl3–H2O2, concluding that the oxygen atom in cyclodecanone is largely derived from molecular oxygen. This supports a free-radical mechanism for hydrocarbon activation (Knight & Perkins, 1991).

  • Synthesis of Sesquiterpenoids : Fujimoto et al. (1976, 1979) described a new synthetic method for cyclodecanone intermediates, which are useful in the synthesis of germacranolide and guaianolide-type sesquiterpenoids (Fujimoto et al., 1976), (Fujimoto et al., 1979).

  • Conservation and Restoration : Sadek et al. (2018) conducted a comparative study using cyclododecanone as a protectant for water-sensitive paint during the desalination of painted pottery (Sadek et al., 2018).

  • Perfume Synthesis : Zhao Qibo (2010) reviewed the application of cyclododecanone in organic synthesis, particularly in the synthesis of macrocyclic compounds like muscone, and its extensive application in exaltolide and other materials (Zhao Qibo, 2010).

  • Conformational Studies : Rawdah (1989) carried out iterative force-field calculations on conformations of cyclodecanone, identifying its lowest energy conformation (Rawdah, 1989).

  • Photochemical Intramolecular Cyclization : Schönberg (1968) initiated research on photochemical intramolecular cyclization reactions of ketones, including cyclodecanone (Schönberg, 1968).

  • Temporary Consolidation in Conservation : Stein et al. (2000) studied cyclododecane, a related compound, as a temporary consolidant for various weak or friable materials, focusing on its physical behavior and properties (Stein et al., 2000).

  • Supramolecular Architectures : Harada (2001) discussed the use of cyclodextrins, related to cyclododecanone, in the construction of supramolecular architectures like rotaxanes and catenanes (Harada, 2001).

Safety And Hazards

Cyclodecanone can cause serious eye irritation . In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do, and continue rinsing . If inhaled, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately .

properties

IUPAC Name

cyclodecanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c11-10-8-6-4-2-1-3-5-7-9-10/h1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXOZDDAFVJANJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCC(=O)CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60164490
Record name Cyclodecanone
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Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclodecanone

CAS RN

1502-06-3
Record name Cyclodecanone
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Record name Cyclodecanone
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Record name CYCLODECANONE
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Record name Cyclodecanone
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Record name Cyclodecanone
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Synthesis routes and methods

Procedure details

A mixture of 1.40 grams (10 millimoles) of cyclodecane, 0.13 gram (0.8 millimole) of N-hydroxyphthalimide, 0.015 gram (0.06 millimole) of Co(AA)2 and 25 milliliters of acetic acid was stirred in an oxygen atmosphere at a temperature of 100° C. for six hours. As a result, cyclodecane was transformed into cyclodecanone (yield 39%), sebacic acid (yield 48%) and cyclodecanedione (yield 5%) with a transformation rate of 96%.
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
0.13 g
Type
reactant
Reaction Step One
[Compound]
Name
Co(AA)2
Quantity
0.015 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
39%
Yield
48%
Yield
5%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclodecanone
Reactant of Route 2
Cyclodecanone
Reactant of Route 3
Cyclodecanone
Reactant of Route 4
Cyclodecanone
Reactant of Route 5
Cyclodecanone
Reactant of Route 6
Cyclodecanone

Citations

For This Compound
1,000
Citations
AT Blomquist, BF Hallam, AD Josey - Journal of the American …, 1959 - ACS Publications
… of re-arrangement of cyclodecanone oximeto azacyclohendecane during reduction with … of the cyclic ketoximes, cyclo-nonanone oxime and cyclodecanone oxime. Dur-ing the course of …
Number of citations: 23 pubs.acs.org
P Kraft, W Tochtermann - Liebigs Annalen der Chemie, 1994 - Wiley Online Library
The title compound (+)‐3 was synthesized in four steps by ring enlargement of cyclodecanone (6) with the chiral building block 5. The protected hydroxy halide 5, easily prepared from …
EA Noe, DM Pawar, FR Fronczek - Acta Crystallographica Section C …, 2008 - scripts.iucr.org
In the crystal structure, the title compound (exaltone), C15H28O, exhibits no disorder, and the 15-membered ring exists in the quinquangular [13353] C1 symmetry conformation. The …
Number of citations: 6 scripts.iucr.org
RR Sauers, SY Huang, WR Laboratories - Tetrahedron letters, 1990 - Elsevier
A comparison of computed transition structure energies for intramolecular hydrogen abstraction reactions of cyclodecanone triplet state at gamma vs epsilon carbonhydrogen bonds …
Number of citations: 27 www.sciencedirect.com
EM Beccalli, L Majori, A Marchesini - The Journal of Organic …, 1981 - ACS Publications
Continuing our work on the photochemical behavior of the isoxazolophanes, 1 we found it necessary to find an entry to cyclodecane-and cycloundecane-1, 3-dione. The method should …
Number of citations: 1 pubs.acs.org
RG Carlson, JH Bateman - The Journal of Organic Chemistry, 1967 - ACS Publications
In connection with another study we required a con-venient route to 2-cyclodecenone (2). The only re-ported preparation of this compound involved the pyrolytic dehydration of 2-…
Number of citations: 14 pubs.acs.org
EW Garbisch Jr, J Wohllebe - The Journal of Organic Chemistry, 1968 - ACS Publications
Only recently has the stereochemistry of a Diels-Alder adduct of cycloheptatriene (CHT) been rigorously established. 2 Goldstein and Gevirtz2 combined an analysis of spectral …
Number of citations: 28 pubs.acs.org
M Yang, D Wang, M Wang - Science, 2021 - article.scijchem.net
… in the introduction, this kind of configurational cisand trans- (α-corner-syn and α-corner-anti) isomerism in cyclododecanone derivatives might be extended to the cyclodecanone, …
Number of citations: 2 article.scijchem.net
RA Raphael, AI Scott - Journal of the Chemical Society (Resumed), 1952 - pubs.rsc.org
… The most stable configuration of cyclodecanone is that in which the oxygen of the carbonyl group is enclosed as far as possible by the polymethylene chain, the so-called …
Number of citations: 3 pubs.rsc.org
GC Andrews, GN Chmurny… - Organic Magnetic …, 1981 - Wiley Online Library
Conformational changes in cyclodecanone due to 2H substitution - Andrews - 1981 - Organic Magnetic Resonance - Wiley Online Library … Conformational changes in …

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